6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
This compound, also known by its IUPAC name 6-(tert-butoxycarbonyl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid, has a CAS Number of 2137830-26-1 . It has a molecular weight of 273.3 and its InChI code is 1S/C13H20FNO4/c1-11(2,3)19-10(18)15-7-12(5-4-6-12)13(14,8-15)9(16)17/h4-8H2,1-3H3,(H,16,17) .
Molecular Structure Analysis
The InChI code provides a textual representation of the compound’s molecular structure: 1S/C13H20FNO4/c1-11(2,3)19-10(18)15-7-12(5-4-6-12)13(14,8-15)9(16)17/h4-8H2,1-3H3,(H,16,17) . This code can be used to generate a 2D or 3D structural model of the compound.Physical and Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
General Synthesis Pathways :
- Research by Moskalenko and Boev (2012) has highlighted a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which can be used for the preparation of potential biologically active heterocyclic compounds. This includes reactions with compounds like N,N-dimethylformamide dimethyl acetal, known to react with substrates having an active methylene group (Moskalenko & Boev, 2012).
Derivative Synthesis and Analysis :
- Another study led by Meyers et al. (2009) describes efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound structurally similar to 6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid. These compounds are essential for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds complementing piperidine ring systems (Meyers et al., 2009).
Conformational and Structural Studies :
- The structural and conformational analysis of compounds structurally akin to this compound has been a critical area of study. Żesławska, Jakubowska, and Nitek (2017) conducted an in-depth study on the crystal structures and conformational aspects of similar compounds, providing insights into the molecular geometry and stability influenced by various intramolecular interactions (Żesławska et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO5/c1-10(2,3)19-9(17)14-4-11(6-18-7-11)12(13,5-14)8(15)16/h4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOZQXPJZPADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(COC2)C(C1)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312411-21-4 |
Source
|
Record name | 6-[(tert-butoxy)carbonyl]-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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